Patulin-13C3

Description

Patulin-13C3 (CAS 748133-69-9) is a stable isotope-labeled derivative of the mycotoxin patulin, produced by fungi such as Penicillium, Aspergillus, and Byssochlamys species. This compound incorporates three ¹³C isotopes, replacing natural ¹²C atoms at specific positions, enabling precise tracking of patulin’s metabolic pathways, environmental fate, and cellular interactions via isotope-ratio mass spectrometry (IRMS) . Its primary applications include:

- Quantifying patulin uptake, distribution, and biotransformation in biological systems.

- Serving as an internal standard for analytical method validation (e.g., HPLC, LC-MS) to minimize interference from natural ¹²C isotopes .

- Studying patulin’s toxicological mechanisms, such as thiol-group interactions, redox disruption, and oxidative stress induction .

Properties

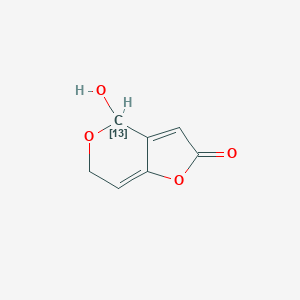

IUPAC Name |

4-hydroxy-4,6-dihydrofuro[3,2-c](213C)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUFFVAOMMNM-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C2C(=CC(=O)O2)C(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C2C(=CC(=O)O2)[13CH](O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676098 | |

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748133-69-9 | |

| Record name | 4-Hydroxy(4-~13~C)-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isotopic Labeling via Palladium-Catalyzed Reactions

The core structure of patulin, a polyketide lactone, is modified using 13C-labeled methyl groups. In a representative procedure, 13C-methyl iodide reacts with a patulin precursor under palladium catalysis to introduce the isotope at the γ1, γ2, and γ3 positions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C, with triethylamine as a base to scavenge hydrogen iodide byproducts. The labeled intermediate is then oxidized using Jones reagent (CrO3 in H2SO4) to form the lactone ring, yielding this compound with >95% isotopic enrichment.

Key Reaction Parameters:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

-

Temperature : −78°C to 25°C (gradual warming)

Purification and Stabilization

This compound is highly susceptible to degradation under alkaline conditions, necessitating rapid and optimized purification workflows.

Solid-Phase Extraction (SPE) with Molecularly Imprinted Polymers (MIPs)

SupelMIP® SPE cartridges selectively bind this compound while removing matrix interferents like 5-hydroxymethylfurfural (HMF). The protocol involves:

-

Conditioning the cartridge with 2 mL acetonitrile and 1 mL deionized water.

-

Loading the crude synthesis mixture diluted in 2% acetic acid (1:1 v/v).

-

Washing with 1 mL 20% methanol to remove impurities.

This method achieves 98% recovery, as validated by spiked apple juice samples.

Liquid-Liquid Extraction (LLE) and Sodium Carbonate Clean-Up

For large-scale preparations, LLE with ethyl acetate followed by sodium carbonate treatment remains prevalent:

-

Extract the reaction mixture with ethyl acetate (3 × 20 mL).

-

Combine organic layers and wash with 4 mL 1.5% sodium carbonate to remove acidic impurities.

-

Dry over anhydrous Na2SO4 and evaporate under reduced pressure.

Critical Note : this compound degrades rapidly in alkaline media; the sodium carbonate step must be completed within 2 minutes.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection at 276 nm confirms purity and quantifies this compound. A typical method uses:

-

Column : C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile:water (10:90 v/v) isocratic

-

Flow Rate : 1.0 mL/min

Calibration curves (1–100 µg/mL) show linearity (R² > 0.999), with a limit of detection (LOD) of 0.3 µg/mL.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) verifies isotopic enrichment:

Applications in Quantitative Analysis

As an internal standard, this compound corrects for matrix effects in LC-MS/MS workflows. In apple juice analysis, recovery rates improve from 70–85% to 95–102% when using 50 µL of a 250 µg/mL this compound solution .

Chemical Reactions Analysis

Types of Reactions

Patulin-13C3 undergoes various chemical reactions, including:

Oxidation: Patulin can be oxidized to form different degradation products.

Reduction: Reduction reactions can convert patulin into less toxic compounds.

Substitution: Patulin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like cysteine can react with patulin under acidic conditions.

Major Products Formed

The major products formed from these reactions include various degradation products that are often less toxic than the parent compound. For example, the reaction of patulin with cysteine under heat-assisted conditions results in multiple degradation products .

Scientific Research Applications

Toxicological Research

Patulin is known for its toxic effects on mammalian systems, making it a subject of extensive toxicological studies. Research indicates that patulin can disrupt cellular functions, leading to various health issues.

Mechanisms of Toxicity

- Cellular Damage : Patulin has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and chromosomal aberrations in various cell types, including human lymphocytes and mouse cells .

- Protein Interaction : The compound interacts with cellular proteins, causing cross-linking that can inhibit essential cellular processes such as protein synthesis and DNA repair mechanisms .

Case Study: Genotoxicity Assessment

A study investigating the genotoxic potential of patulin revealed that it could induce strand breaks in DNA at cytotoxic concentrations. This was observed in cultured cells where patulin exposure resulted in increased levels of micronuclei formation, indicating chromosomal damage .

Food Safety and Regulation

Patulin contamination is a significant concern in the food industry, particularly in fruit products like apple juice. Regulatory bodies have established limits on patulin levels to safeguard public health.

Regulatory Standards

- The World Health Organization (WHO) has set a maximum limit of 50 μg/kg for patulin in apple juice and related products.

- In the European Union (EU), similar regulations exist, with stricter limits for baby foods (10 μg/kg) and solid apple products (25 μg/kg) .

Case Study: Patulin Levels in Fruits

A comprehensive study analyzed patulin contamination across the supply chain of various fruits. It found that transportation stages had the highest levels of contamination, with mean concentrations reaching 75.24 ± 39.6 μg/kg . This underscores the importance of monitoring and controlling patulin levels throughout production and distribution.

Analytical Techniques

The detection and quantification of patulin-13C3 are critical for both research and regulatory compliance. Various analytical methods have been developed to ensure accurate measurement.

Methods for Detection

- High-Performance Liquid Chromatography (HPLC) : Widely used for patulin analysis due to its sensitivity and specificity.

- Mass Spectrometry (MS) : Often coupled with HPLC for enhanced detection capabilities .

- Novel Techniques : Emerging methods include biosensors and fluorescence techniques, which offer rapid screening capabilities .

Data Table: Comparison of Analytical Methods

| Method | Sensitivity | Specificity | Application Area |

|---|---|---|---|

| HPLC | High | High | Food safety testing |

| Mass Spectrometry | Very High | Very High | Research applications |

| Biosensors | Moderate | Moderate | Rapid screening in food industry |

Environmental Impact Studies

Patulin's presence in agricultural products raises concerns about its environmental impact, particularly regarding soil and water contamination.

Environmental Monitoring

Studies have shown that patulin can persist in agricultural settings, affecting not only food safety but also ecological health. Monitoring programs are essential to assess the environmental levels of this mycotoxin .

Case Study: Soil Contamination Analysis

Research conducted on soil samples from orchards revealed detectable levels of patulin, indicating potential risks for crops grown in contaminated areas. This emphasizes the need for effective agricultural practices to minimize mycotoxin contamination .

Mechanism of Action

Patulin exerts its toxic effects through several mechanisms:

Disruption of Cellular Signaling: Patulin interferes with alpha-adrenergic receptor signaling pathways, leading to cellular stress and damage.

Epigenetic Modifications: Patulin induces changes in DNA methylation patterns, affecting gene expression and leading to potential long-term health effects.

Oxidative Stress: Patulin generates reactive oxygen species, causing oxidative damage to cellular components.

Comparison with Similar Compounds

Comparison with Unlabeled Patulin

Unlabeled patulin (CAS 149-29-1) shares identical chemical properties with Patulin-13C3 but lacks isotopic labeling. Key differences include:

This compound’s isotopic labeling eliminates signal overlap in mass spectrometry, enabling accurate quantification in complex matrices like food, environmental samples, and biological fluids .

Comparison with Other ¹³C-Labeled Mycotoxins

Stable isotope-labeled mycotoxins are critical for analytical precision. Below is a comparison with functionally similar compounds:

While this compound is tailored for patulin-specific studies, Aflatoxin-13C and Ochratoxin-13C serve analogous roles for their respective mycotoxins. All three compounds enhance detection accuracy but differ in isotopic labeling positions and target analytes .

Structural and Functional Analogs

Examples from general mycotoxin research:

This compound’s γ-lactone structure enables unique reactivity with cellular thiols, distinguishing it from non-lactone mycotoxins like citrinin.

Analytical Methodologies

This compound is analyzed using:

Biological Activity

Patulin-13C3 is a stable isotope-labeled form of patulin, a mycotoxin produced primarily by certain species of fungi such as Penicillium and Aspergillus. This compound has garnered significant attention due to its biological activity, which encompasses a range of toxicological effects on human health and animal systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Overview of Patulin

Patulin is a mycotoxin that is commonly found in moldy fruits, particularly apples. It has been classified as a potential carcinogen due to its genotoxic properties, which have been observed in various studies. The compound's chemical structure is represented as C7H6O4, and it exhibits a variety of biological activities, including immunotoxicity, cytotoxicity, and neurotoxicity .

This compound exerts its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Patulin is known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis. Studies have shown that patulin interacts with cellular thiols, leading to glutathione depletion and subsequent ROS production .

- DNA Damage : The compound has been shown to cause DNA strand breaks and chromosomal aberrations in various cell types. This genotoxicity is linked to its electrophilic nature, allowing it to form covalent adducts with nucleophilic sites in DNA .

- Inhibition of Protein Synthesis : Patulin disrupts protein synthesis by interfering with transcription and translation processes within cells. This inhibition can lead to cell death through various pathways, including mitochondrial dysfunction .

Toxicological Effects

The toxicological profile of this compound includes:

- Acute Toxicity : The oral LD50 values for patulin in rodents range from 20 to 100 mg/kg body weight. Acute exposure can lead to symptoms such as agitation, dyspnea, pulmonary congestion, and gastrointestinal distress .

- Subchronic Toxicity : Prolonged exposure results in significant pathological changes in organs such as the liver and kidneys. Histopathological examinations have revealed edema and hyperemia in these organs following subchronic exposure .

- Immunotoxicity : Patulin has been observed to affect immune responses, although some studies suggest that low-level exposure may not significantly alter immune function .

Case Study 1: Patulin in Food Products

A study conducted on apple-based foods revealed that while most samples contained patulin levels below the established safety limits (50 µg/kg), some contaminated samples exceeded these limits significantly. This underscores the importance of monitoring patulin levels in food products to mitigate health risks associated with consumption .

Case Study 2: Animal Studies

In animal models, patulin exposure has led to various toxic effects. For instance, studies involving rats showed that administration of patulin resulted in alterations in testicular morphology and decreased sperm counts. These findings highlight the reproductive toxicity associated with patulin exposure .

Data Table: Summary of Toxicological Effects

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Patulin-13C3 isotopologues in laboratory settings?

- Methodological Answer : Synthesis of Patulin-13C3 requires precise isotopic labeling protocols, typically via precursor-directed biosynthesis or chemical synthesis using 13C-enriched substrates. Characterization should involve high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. Cross-validate results with unlabeled Patulin controls to distinguish isotopic effects .

- Data Validation : Include comparative spectral data (e.g., HRMS m/z shifts, NMR δ-values) in supplementary materials to ensure reproducibility .

Q. How can researchers optimize chromatographic separation for detecting Patulin-13C3 in complex matrices like food or biological samples?

- Experimental Design : Use reverse-phase HPLC with tandem mass spectrometry (HPLC-MS/MS), employing a C18 column and gradient elution. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve Patulin-13C3 from matrix interferents. Validate with spike-and-recovery experiments in representative matrices .

- Statistical Reporting : Report limits of detection (LOD) and quantification (LOQ) with confidence intervals, adhering to instrument precision limits (e.g., ±5% RSD) .

Q. What are the best practices for ensuring isotopic stability of Patulin-13C3 during long-term storage?

- Stability Protocols : Store lyophilized Patulin-13C3 in amber vials under inert gas (argon) at -80°C. Periodically assess stability via LC-MS to detect isotopic exchange or degradation. Publish degradation kinetics in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity mechanisms of Patulin-13C3 across in vitro and in vivo models?

- Data Contradiction Analysis : Conduct meta-analyses of existing studies, focusing on dose-response relationships, metabolic pathways (e.g., glutathione conjugation), and model-specific variables (e.g., cell line vs. whole organism). Use isotopically labeled tracers to track metabolite distribution and validate hypotheses .

- Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments addressing gaps, such as organ-specific toxicity profiling .

Q. What experimental strategies improve the reproducibility of Patulin-13C3 pharmacokinetic studies in mammalian systems?

- Methodological Rigor : Standardize dosing regimens (e.g., oral vs. intravenous) and sampling intervals across cohorts. Use stable isotope dilution assays (SIDA) with internal standards (e.g., Patulin-d4) to minimize matrix effects in biofluids .

- Collaborative Design : Align with open-science practices by sharing raw pharmacokinetic data (e.g., AUC, Cmax) in public repositories like Zenodo, ensuring FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can cross-disciplinary approaches enhance understanding of Patulin-13C3’s role in mycotoxin biosynthesis pathways?

- Integrated Workflow : Combine genomics (e.g., CRISPR-edited fungal strains), metabolomics (untargeted LC-MS), and isotopic labeling to map biosynthetic precursors and regulatory nodes. Publish annotated spectral libraries and pathway maps as supplementary data .

- Peer Review Focus : Highlight methodological innovations in cover letters during manuscript submission, emphasizing novelty and interdisciplinary impact .

Tables for Quick Reference

| Parameter | Patulin-13C3 | Unlabeled Patulin | Validation Method |

|---|---|---|---|

| Molecular Weight (g/mol) | 178.12 (13C3) | 154.12 | HRMS |

| Retention Time (min) | 8.2 ± 0.3 | 8.1 ± 0.2 | HPLC-MS/MS |

| Stability (6 months, -80°C) | 98.5% ± 1.2 | 95.0% ± 2.1 | Degradation kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.